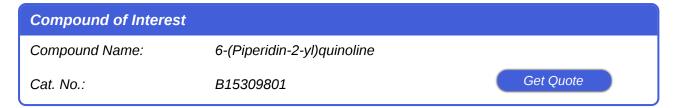


# Spectroscopic and Structural Elucidation of 6-(Piperidin-2-yl)quinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound structurally analogous to **6-(Piperidin-2-yl)quinoline**. Due to the absence of publicly available NMR data for the exact target molecule, this document presents the <sup>1</sup>H and <sup>13</sup>C NMR data for 1-(quinolin-3-yl)piperidin-2-ol, a closely related structural analog. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

### **NMR Data Presentation**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for 1-(quinolin-3-yl)piperidin-2-ol. This data provides insights into the chemical environment of the protons and carbons within the molecule.

Table 1: <sup>1</sup>H NMR Data for 1-(quinolin-3-yl)piperidin-2-ol



| Chemical Shift (δ) ppm |
|------------------------|
| 8.73                   |
| 8.01                   |
| 7.89                   |
| 7.63                   |
| 7.52                   |
| 7.39                   |
| 7.26                   |
| 5.12                   |
| 4.21                   |
| 3.12                   |
| 2.21                   |
| 1.89-1.65              |

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]

Table 2: 13C NMR Data for 1-(quinolin-3-yl)piperidin-2-ol



| Chemical Shift (δ) ppm |
|------------------------|
| 149.8                  |
| 147.2                  |
| 139.1                  |
| 132.5                  |
| 129.2                  |
| 128.7                  |
| 127.9                  |
| 126.8                  |
| 122.3                  |
| 84.1                   |
| 59.2                   |
| 47.9                   |
| 31.8                   |
| 24.9                   |
| 19.4                   |

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]

## **Experimental Protocols**

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of quinoline and piperidine derivatives, based on common laboratory practices.

Instrumentation:



 A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe.

#### Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar organic molecules. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the compound.
- Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

#### <sup>1</sup>H NMR Spectroscopy Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

#### <sup>13</sup>C NMR Spectroscopy Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.



- Number of Scans: 1024-4096 scans, or more, as <sup>13</sup>C has a low natural abundance.
- Temperature: 298 K (25 °C).

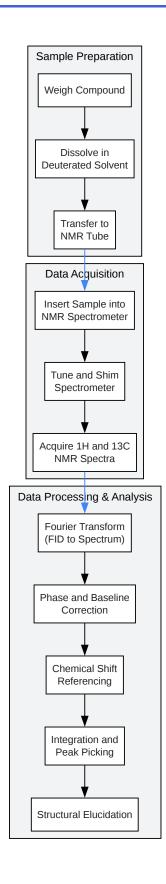
#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or TMS.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values)
  in the <sup>1</sup>H NMR spectrum.

### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for NMR data acquisition and analysis.





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Caption: General workflow for NMR analysis.



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### References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectral characterization and density functional theory exploration of 1- (quinolin-3-yl)piperidin-2-ol PubMed [pubmed.ncbi.nlm.nih.gov]
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